2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride
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Overview
Description
2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride is a chemical compound with the molecular formula C9H12Cl3N3O and a molecular weight of 284.57 g/mol . This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the nicotinamide ring, a methylamino group at the 2 position of the ethyl chain, and a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the nitro group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted nicotinamides with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include N-oxides of the original compound.
Reduction Reactions: Products include amines derived from the reduction of nitro groups.
Scientific Research Applications
2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on various biological pathways and processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 2,6-Dichloropyridine-4-yl-dimethylamine
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
Uniqueness
2,6-Dichloro-N-(2-(methylamino)ethyl)nicotinamide hydrochloride is unique due to its specific substitution pattern and the presence of the methylaminoethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H12Cl3N3O |
---|---|
Molecular Weight |
284.6 g/mol |
IUPAC Name |
2,6-dichloro-N-[2-(methylamino)ethyl]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N3O.ClH/c1-12-4-5-13-9(15)6-2-3-7(10)14-8(6)11;/h2-3,12H,4-5H2,1H3,(H,13,15);1H |
InChI Key |
WCKGSTGZEFZRIV-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC(=O)C1=C(N=C(C=C1)Cl)Cl.Cl |
Origin of Product |
United States |
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